4-(Butylamino)-4-oxobutanoic acid

Description

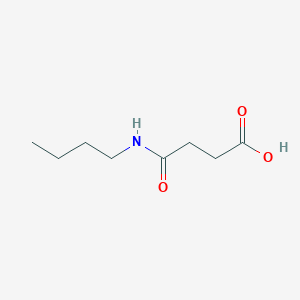

Structure

3D Structure

Properties

IUPAC Name |

4-(butylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-2-3-6-9-7(10)4-5-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQPSULBUGETDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288401 | |

| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1719-01-3 | |

| Record name | NSC55754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butanoic acid, 4-(butylamino)-4-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Butylamino)-4-oxobutanoic Acid: A Versatile Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Butylamino)-4-oxobutanoic acid, with the CAS number 1719-01-3, is a dicarboxylic acid monoamide belonging to the broader class of succinamic acid derivatives. While this specific molecule has not been extensively studied for its biological activity, its structural motif is present in a wide range of compounds with significant pharmacological properties. This guide provides a comprehensive overview of 4-(Butylamino)-4-oxobutanoic acid, including its synthesis, physicochemical properties, and, most importantly, its potential as a versatile building block in the synthesis of novel therapeutic agents. By exploring the known biological activities of related succinamic acid and succinimide derivatives, we aim to provide a forward-looking perspective on the untapped potential of this compound in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the known and estimated properties of 4-(Butylamino)-4-oxobutanoic acid.

| Property | Value | Source/Method |

| CAS Number | 1719-01-3 | - |

| Molecular Formula | C₈H₁₅NO₃ | - |

| Molecular Weight | 173.21 g/mol | Calculated |

| IUPAC Name | 4-(butylamino)-4-oxobutanoic acid | - |

| Synonyms | N-Butylsuccinamic acid, 3-(Butylcarbamoyl)propanoic acid | - |

| Appearance | White solid (needle-shaped crystals) | [1] |

| Melting Point | 93.5-94.5 °C | [1] |

| Boiling Point | Estimated: 329.4 °C | Estimation from similar compounds |

| Solubility | Soluble in diethyl ether, benzene. Expected to have some solubility in polar organic solvents and aqueous bases. | [1] |

| pKa | Estimated: ~4.7 (for the carboxylic acid) | Estimation based on succinamic acid |

Synthesis of 4-(Butylamino)-4-oxobutanoic Acid

The synthesis of 4-(Butylamino)-4-oxobutanoic acid is a straightforward and well-documented procedure involving the ring-opening of succinic anhydride with n-butylamine.[1] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Workflow

Caption: General pathway for the synthesis of bioactive succinimide derivatives.

Proposed Research Directions

Given the rich pharmacology of related compounds, 4-(butylamino)-4-oxobutanoic acid represents a valuable starting point for the discovery of new drug candidates. Researchers are encouraged to explore the following avenues:

-

Synthesis of Novel Derivatives: Utilize the carboxylic acid and amide functionalities to synthesize a library of derivatives with diverse substituents.

-

Biological Screening: Screen the synthesized compounds for a range of biological activities, including but not limited to anticonvulsant, anti-inflammatory, and anticancer effects.

-

Structure-Activity Relationship (SAR) Studies: Elucidate the relationship between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

Safety and Handling

While a specific safety data sheet for 4-(butylamino)-4-oxobutanoic acid is not widely available, it should be handled with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be an irritant. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

4-(Butylamino)-4-oxobutanoic acid is a readily accessible compound with significant, yet largely unexplored, potential in the field of drug discovery. Its straightforward synthesis and the proven track record of the succinamic acid and succinimide scaffolds in medicinal chemistry make it an attractive starting material for the development of novel therapeutic agents. This guide provides the foundational knowledge for researchers to begin exploring the chemistry and potential biological applications of this versatile molecule.

References

-

PrepChem. Synthesis of (1) 4-Butylamino-4-oxobutanoic acid. Available from: [Link]

Sources

N-butylsuccinamic acid chemical structure and molecular weight

An In-depth Technical Guide to N-butylsuccinamic Acid: Structure, Properties, and Synthesis

Introduction

N-butylsuccinamic acid is an organic compound belonging to the family of amic acids. It is a derivative of succinic acid, a naturally occurring dicarboxylic acid, where one of the carboxylic acid groups is converted into an N-butyl-substituted amide. This molecule serves as a key intermediate in organic synthesis, most notably in the preparation of N-butylsuccinimide through a cyclodehydration reaction. Understanding the fundamental properties of N-butylsuccinamic acid is crucial for researchers and process chemists working on the synthesis of nitrogen-containing heterocyclic compounds and other advanced molecular architectures.

The structure combines a polar carboxylic acid head with a more nonpolar four-carbon alkyl chain, giving it amphiphilic characteristics that influence its solubility and reactivity. This guide provides a detailed overview of its chemical structure, molecular weight, key physicochemical properties, and a validated protocol for its synthesis, offering a comprehensive resource for professionals in drug development and chemical research.

Chemical Structure and Nomenclature

The molecular architecture of N-butylsuccinamic acid is derived from the reaction between succinic anhydride and n-butylamine. This reaction opens the anhydride ring, forming a covalent bond between the butylamino group and one of the carbonyl carbons. The resulting molecule features a terminal carboxylic acid group and an amide functional group separated by a two-carbon (ethylene) bridge.

The unambiguous chemical structure is as follows:

Systematic Nomenclature:

-

IUPAC Name: 4-(butylamino)-4-oxobutanoic acid

-

Synonyms: N-n-butylsuccinamic acid, 4-butylamido-4-oxobutanoic acid

The structure is isomeric with other butyl-substituted succinamic acids, such as N-sec-butylsuccinamic acid, N-isobutylsuccinamic acid, and N-tert-butylsuccinamic acid. Each isomer, while sharing the same molecular weight, possesses a unique three-dimensional structure that influences its physical properties and chemical reactivity.

Physicochemical Properties

The properties of N-butylsuccinamic acid are determined by its constituent functional groups: the carboxylic acid, the secondary amide, and the n-butyl chain. The molecular formula is C₈H₁₅NO₃. Based on this, the precise molecular weight and other key properties can be calculated.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅NO₃ | (Calculated) |

| Molecular Weight | 173.21 g/mol | [1] |

| IUPAC Name | 4-(butylamino)-4-oxobutanoic acid | (Derived) |

| Parent Compound | Succinamic Acid (C₄H₇NO₃) | [2] |

| Appearance | White to off-white solid (predicted) | (Inferred) |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO) and aqueous base. Limited solubility in nonpolar solvents. | (Inferred) |

Note: The molecular weight is identical to its isomer, N-tert-Butyl-succinamic acid.[1]

Synthesis and Reaction Mechanism

N-butylsuccinamic acid is readily synthesized via the nucleophilic acyl substitution reaction between succinic anhydride and n-butylamine. This is the first step in the common two-step synthesis of N-substituted succinimides.[3][4]

Reaction Scheme:

The causality behind this experimental choice is its high efficiency and atom economy. The reaction proceeds rapidly under mild conditions, often at room temperature, and does not require a catalyst. The amine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the succinic anhydride ring. This leads to the opening of the five-membered ring to yield the amic acid product. The process is typically exothermic and yields are often quantitative.

The following diagram illustrates the logical workflow for the synthesis of N-substituted succinimides, where N-butylsuccinamic acid is the key intermediate.

Caption: Synthesis workflow from reactants to N-butylsuccinimide via the N-butylsuccinamic acid intermediate.

Experimental Protocol: Synthesis of N-butylsuccinamic acid

This protocol describes a self-validating system for synthesizing N-butylsuccinamic acid with high purity and yield. The causality behind each step is explained to ensure reproducibility and safety.

Materials:

-

Succinic anhydride (1.00 g, 10.0 mmol)

-

n-Butylamine (0.73 g, 10.0 mmol, 0.99 mL)

-

Diethyl ether (20 mL)

-

Stir plate and magnetic stir bar

-

100 mL Erlenmeyer flask

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of Anhydride: Dissolve 1.00 g of succinic anhydride in 20 mL of diethyl ether in the Erlenmeyer flask with magnetic stirring.

-

Rationale: Diethyl ether is a good solvent for the anhydride and allows for controlled precipitation of the product, which has lower solubility.

-

-

Controlled Addition of Amine: Place the flask in an ice bath and cool the solution to 0-5 °C. While stirring vigorously, add the n-butylamine dropwise over 5 minutes.

-

Rationale: The reaction is exothermic. Cooling prevents potential side reactions and ensures controlled formation of the product. Vigorous stirring ensures immediate mixing and prevents localized heating.

-

-

Precipitation of Product: Upon addition of the amine, a white precipitate of N-butylsuccinamic acid will form immediately. Continue stirring the slurry in the ice bath for an additional 30 minutes.

-

Rationale: Allowing the reaction to proceed for 30 minutes ensures it goes to completion. The low temperature maximizes the precipitation of the product from the ether.

-

-

Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.

-

Rationale: Vacuum filtration is an efficient method for separating a solid product from a liquid reaction mixture.

-

-

Washing: Wash the collected solid with a small amount of cold diethyl ether (2 x 5 mL).

-

Rationale: Washing with cold solvent removes any unreacted starting materials without significantly dissolving the desired product, thereby increasing its purity.

-

-

Drying: Dry the product in a vacuum oven at 40-50 °C or air-dry to a constant weight. The expected yield is typically >95%.

Validation: The purity of the product can be confirmed by melting point analysis and spectroscopic methods such as ¹H NMR and IR spectroscopy. The presence of both a carboxylic acid and an amide peak in the IR spectrum would validate the structure.

Applications and Further Research

As an intermediate, N-butylsuccinamic acid is primarily used in the synthesis of N-butylsuccinimide. N-substituted succinimides are an important class of compounds in medicinal chemistry and materials science.[3][5] They are investigated for a wide range of biological activities and are used as building blocks for more complex molecules. Further research can explore the direct biological activities of N-butylsuccinamic acid or its derivatives, as amic acids themselves can exhibit interesting pharmacological properties.

References

-

Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available at: [Link]

-

Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available at: [Link]

-

Tretyakov, B., Gadomsky, S., & Terentiev, A. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Succinamic acid. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Technical Analysis: N-Butylsuccinamic Acid vs. N-Butylsuccinimide

Executive Summary

The "Ring" Factor: The fundamental distinction between N-butylsuccinamic acid and N-butylsuccinimide lies in cyclization. N-butylsuccinimide is the cyclic imide form (ring-closed), widely valued for its thermal stability, non-protic polarity, and utility as a scaffold in drug discovery and battery electrolytes. N-butylsuccinamic acid is the acyclic amide-acid (ring-opened), primarily observed as a synthetic intermediate, a hydrolysis degradation product, or a surface-active agent due to its amphiphilic nature.

For researchers in drug development and materials science, distinguishing these two is critical: the imide offers structural rigidity and lipophilicity, while the amic acid introduces H-bonding donors and pH-dependent solubility.

Part 1: Structural & Physicochemical Characterization

The transition from the open-chain acid to the cyclic imide represents a loss of water (dehydration) and a significant shift in polarity and reactivity.

Comparative Data Matrix

| Feature | N-Butylsuccinimide | N-Butylsuccinamic Acid |

| CAS Number | 3470-96-0 | 638-32-4 (Generic Succinamic) / Analogous |

| IUPAC Name | 1-butylpyrrolidine-2,5-dione | 4-(butylamino)-4-oxobutanoic acid |

| Structure Type | Cyclic Imide (5-membered ring) | Acyclic (Carboxylic Acid + Amide) |

| Formula | C₈H₁₃NO₂ | C₈H₁₅NO₃ |

| Mol. Weight | 155.19 g/mol | 173.21 g/mol |

| Polarity (LogP) | ~0.5 (More Lipophilic) | ~ -0.2 to -0.5 (More Hydrophilic) |

| Boiling Point | 269.8°C (at 760 mmHg) | Decomposes/Cyclizes upon heating |

| Solubility | Soluble in organic solvents (CHCl₃, EtOH), moderate in water. | Soluble in alkaline water (salt formation); polar organics. |

| pKa | Non-ionizable (neutral imide) | ~4.5 (Carboxylic acid) |

Structural Visualization

-

Imide: A planar, rigid 5-membered ring. The butyl group projects from the nitrogen, providing steric bulk but no hydrogen bond donor capability.

-

Amic Acid: A flexible chain. Contains a terminal carboxylic acid (H-bond donor/acceptor) and a secondary amide (H-bond donor).

Part 2: Mechanistic Synthesis & Interconversion

Understanding the equilibrium between these two forms is essential for process control. The Amic Acid is the kinetic product of succinic anhydride and butylamine, while the Imide is the thermodynamic product obtained via dehydration.

The Cyclization-Hydrolysis Cycle

The following diagram illustrates the reversible pathway. In drug development, "spontaneous hydrolysis" of the imide to the amic acid is a common stability failure mode in aqueous formulations.

Figure 1: The synthetic lifecycle showing the conversion of precursors to the Amic Acid intermediate and subsequent cyclization to the Imide.[1]

Part 3: Analytical Differentiation

Distinguishing these two species in a reaction mixture is a frequent challenge. Relying solely on MS (M+ vs M+18) can be misleading due to in-source fragmentation.

Infrared Spectroscopy (FT-IR) - The "Fingerprint" Method

This is the fastest method for differentiation.

-

N-Butylsuccinimide (Imide): Look for two sharp carbonyl bands (symmetric and asymmetric stretching) in the 1690–1770 cm⁻¹ range. The absence of N-H and O-H stretches above 3000 cm⁻¹ is diagnostic.

-

N-Butylsuccinamic Acid (Amide-Acid): Shows a broad O-H stretch (2500–3300 cm⁻¹) from the carboxylic acid and distinct Amide I/II bands (1650/1550 cm⁻¹).

Proton NMR (¹H-NMR)

-

Symmetry Breaker:

-

Imide: The succinyl protons (–CH₂–CH₂–) often appear as a singlet (approx. 2.7 ppm) due to the symmetry of the ring (or a very tight multiplet).

-

Amic Acid: The symmetry is broken. The succinyl backbone appears as two distinct triplets (approx. 2.4 and 2.6 ppm) corresponding to the alpha-to-carbonyl and alpha-to-amide protons.

-

Protic Signals: The Amic Acid will show a broad singlet (>10 ppm) for the carboxylic acid and a broad triplet for the amide N-H. The Imide has no exchangeable protons.

-

Figure 2: Analytical decision tree for rapid identification of N-butyl derivatives.

Part 4: Functional Applications

N-Butylsuccinimide (The Scaffold)

-

Battery Electrolytes: Used as an additive in lithium-ion batteries. The cyclic imide functionality stabilizes the solid electrolyte interphase (SEI) on anodes, improving thermal stability compared to linear carbonates.

-

Drug Development: Serves as a lipophilic, neutral pharmacophore. The N-butyl group enhances membrane permeability. It is also a precursor for N-halo derivatives (like N-bromosuccinimide analogs) used in radical bromination.

-

Green Solvents: Liquid succinimide derivatives are exploring as non-volatile, polar aprotic solvents to replace NMP (N-methylpyrrolidone).

N-Butylsuccinamic Acid (The Surfactant)

-

Surfactant Chemistry: The structure (hydrophobic butyl tail + hydrophilic acid/amide head) makes it an anionic surfactant at physiological pH. It is used in emulsion polymerization and as a wetting agent.[2]

-

Prodrug Linkers: In bioconjugation, the "ring-opening" of succinimide linkers (hydrolysis to succinamic acid) is often a desired "deactivation" step to prevent non-specific binding after the target has been engaged, or an undesired degradation pathway that alters drug potency.

Part 5: Experimental Protocols

Protocol A: Green Synthesis of N-Butylsuccinimide

Rationale: Avoids toxic dehydration agents (like acetic anhydride) by utilizing water's unique properties at high temperature.

-

Reagents: Succinic acid (1.0 eq), n-Butylamine (1.0 eq), Deionized Water (Solvent).

-

Procedure:

-

Mix succinic acid and n-butylamine in water (approx. 2M concentration).

-

Step 1 (Amic Acid Formation): Stir at room temperature for 30 mins. The exothermic reaction forms the N-butylsuccinamic acid salt.

-

Step 2 (Cyclization): Heat the solution to reflux (100°C) or autoclave at 150°C.

-

Note: Without a catalyst, quantitative cyclization requires temperatures >150°C or removal of water (azeotropic distillation with toluene).

-

-

Work-up: Cool to 0°C. N-butylsuccinimide (mp ~269°C BP, solidifies upon cooling if pure) precipitates or separates as an oil (depending on purity/temperature).

-

Validation: Check IR for disappearance of OH stretch.

Protocol B: Controlled Hydrolysis (Stability Test)

Rationale: To determine the half-life of the imide in physiological media.

-

Setup: Dissolve N-butylsuccinimide (10 mM) in Phosphate Buffer (pH 7.4) with 10% DMSO (for solubility).

-

Monitoring: Incubate at 37°C. Aliquot every 60 mins.

-

Analysis: Inject into HPLC (Reverse Phase C18).

-

Mobile Phase: Water/Acetonitrile (0.1% TFA).

-

Detection: UV at 210 nm.

-

Result: The Imide will elute later (more lipophilic) than the Amic Acid (more polar).

-

Calculation: Plot ln[Imide] vs time to determine pseudo-first-order rate constant (

).

-

References

-

Synthesis & Mechanism

- Title: A reasonable mechanism for N-Substituted succinimide synthesis in hot w

- Source: ResearchG

-

URL:[Link]

-

Physical Properties (Imide)

- Title: N-Butylsuccinimide (Compound Summary)

- Source: PubChem (N

-

URL:[Link] (Referenced via parent Succinimide structure & homologs)

-

Physical Properties (Amic Acid)

- Title: Succinamic Acid (Compound Summary)

- Source: PubChem (N

-

URL:[Link]

-

Kinetics of Hydrolysis

- Title: Kinetics of Hydrolysis of Succinimides

- Source: Journal of Pharmaceutical Sciences (via ResearchG

-

URL:[Link]

- Analytical Differentiation (NMR/IR)

Sources

3-(butylcarbamoyl)propanoic acid IUPAC name search

The following technical guide details the nomenclature, synthesis, and pharmaceutical applications of 3-(butylcarbamoyl)propanoic acid.

Nomenclature, Synthesis, and Applications in Drug Development

Executive Summary

3-(Butylcarbamoyl)propanoic acid (CAS 1719-01-3 ) is a heterobifunctional linker and pharmaceutical intermediate commonly referred to as

In drug development, this molecule serves three critical functions:

-

Linker Chemistry: It acts as a spacer (C4 chain) to conjugate pharmacophores to carriers (e.g., proteins, surfaces) while maintaining a terminal carboxylic acid for further functionalization.

-

Prodrug Design: It represents the "ring-opened" form of

-butylsuccinimide, a common motif in hydrolytic degradation studies of succinimide-based drugs. -

Metabolite Standard: It is the primary metabolite of

-butylsuccinimide and related pyrrolidinedione scaffolds.

Nomenclature and Chemical Identity

The name "3-(butylcarbamoyl)propanoic acid" is a semi-systematic IUPAC name that treats the propanoic acid chain as the parent structure. However, the Preferred IUPAC Name (PIN) follows the longest carbon chain containing the principal functional group (carboxylic acid) and the amide.

Identity Matrix

| Parameter | Value |

| Preferred IUPAC Name | 4-(Butylamino)-4-oxobutanoic acid |

| Common Synonyms | |

| CAS Registry Number | 1719-01-3 |

| Molecular Formula | |

| Molecular Weight | 173.21 g/mol |

| SMILES | CCCCNC(=O)CCC(=O)O |

| InChI Key | MEQPSULBUGETDJ-UHFFFAOYSA-N |

Structural Analysis

The molecule is amphiphilic, possessing a hydrophobic butyl tail and a polar head group containing both a hydrogen bond donor (amide NH) and acceptor/donor (carboxylic acid).

Figure 1: Functional domain analysis of 4-(butylamino)-4-oxobutanoic acid.[1]

Physicochemical Profile

Understanding the physical properties is essential for isolation and formulation.

| Property | Value | Source/Validation |

| Melting Point | 93.5°C – 94.5°C | Recrystallized from benzene [1] |

| Physical State | White crystalline solid (needles) | Experimental observation [1] |

| pKa (Acid) | ~4.5 | Typical for aliphatic carboxylic acids |

| Solubility | Soluble in Ethanol, Et₂O, Dilute NaOHInsoluble in Hexane, Acidic water | Based on polarity profile |

| LogP | ~0.8 | Calculated (hydrophobic butyl offset by polar acid) |

Synthesis Protocol

The most robust synthesis involves the nucleophilic ring-opening of succinic anhydride by

Reaction Scheme

[1]Step-by-Step Methodology

Objective: Synthesis of 5.0 g scale batch.

-

Preparation:

-

Dissolve

-butylamine (9.05 g, 0.123 mol) in Diethyl Ether (Et₂O) (30 mL) in a round-bottom flask. -

Prepare Succinic Anhydride (5.0 g, 0.050 mol) as a finely ground powder. Note: Use excess amine or stoichiometric amounts; here amine is in excess to drive reaction.

-

-

Reaction:

-

Add succinic anhydride portion-wise to the amine solution with vigorous stirring.

-

Observation: The reaction is exothermic. A white precipitate (the amine salt of the product) may form.

-

Stir at Room Temperature (25°C) for 60 minutes.

-

-

Work-up (Extraction Strategy):

-

Pour the reaction mixture into a biphasic mixture of 10% NaOH (10 mL) and Et₂O (30 mL).

-

Mechanism:[2][3] The NaOH converts the product to its water-soluble carboxylate salt (

), pulling it into the aqueous phase. Unreacted butylamine remains in the organic phase. -

Separate the layers.[1][3] Wash the aqueous layer once with fresh Et₂O to remove trace amine.

-

-

Isolation:

-

Acidify the aqueous layer with Concentrated HCl to pH ~1.

-

Observation: The product will precipitate as an oil or solid.

-

Extract the acidified aqueous layer with Et₂O (2 x 50 mL).[1]

-

Dry the combined organic extracts over anhydrous

.

-

-

Purification:

-

Evaporate the solvent in vacuo to yield a crude white solid.[1]

-

Recrystallization: Dissolve in hot benzene (or toluene/EtOAc mix for safer alternative) and cool to crystallize.

-

Yield: ~56% (4.83 g).

-

Figure 2: Workflow for the isolation of N-butylsuccinamic acid.

Applications in Drug Development

A. Linker Technology (ADCs and PROTACs)

In Antibody-Drug Conjugates (ADCs), the succinamic acid motif is a classic "non-cleavable" spacer (unless designed with specific protease sites).

-

Function: The carboxylic acid end is activated (e.g., NHS-ester) to react with lysine residues on a protein. The butyl group can be substituted with a drug pharmacophore.[1]

-

Advantage: The C4 succinyl chain provides flexibility, reducing steric hindrance between the drug and the carrier.

B. Prodrug Solubilization

Poorly soluble amines can be converted to succinamic acid derivatives to improve solubility.

-

Mechanism: Converting a lipophilic amine (

) to a succinamate ( -

Formulation: The resulting acid can be formulated as a sodium salt, vastly increasing aqueous solubility for parenteral administration.

-

Bioactivation: In vivo, amidases may cleave the amide bond, releasing the active amine drug.

C. Metabolite Identification (Succinimides)

Drugs containing the succinimide ring (e.g., Ethosuximide derivatives) often undergo hydrolytic ring-opening as a primary metabolic pathway.

-

Pathway:

-butylsuccinimide -

Utility: 4-(butylamino)-4-oxobutanoic acid is synthesized as an analytical reference standard to quantify this metabolite in plasma/urine during pharmacokinetic (PK) studies.

References

-

Synthesis and Properties of N-butylsuccinamic acid. Source: PrepChem. "Synthesis of (1) 4-Butylamino-4-oxobutanoic acid." URL:[Link] (Validated via US Patent 4,647,573 methodology)

-

Chemical Identity and Registry. Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102456, 4-(Butylamino)-4-oxobutanoic acid. URL:[Link]

-

General Synthesis of Succinamic Acids. Source: Organic Syntheses, Coll.[4] Vol. 3, p.169 (1955); Vol. 25, p.19 (1945). URL:[Link]

Sources

Solubility Profile of 4-(Butylamino)-4-oxobutanoic Acid: A Comparative Analysis in Aqueous and Ethanolic Systems

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This guide provides a comprehensive analysis of the expected solubility of 4-(Butylamino)-4-oxobutanoic acid, also known as N-butylsuccinamic acid, in two common pharmaceutical solvents: water and ethanol. We delve into the molecular-level interactions governing its solubility, contrasting the influence of the polar carboxyl and amide functionalities with the nonpolar n-butyl chain in these distinct solvent environments. Furthermore, this document provides robust, step-by-step experimental protocols for the accurate determination of both thermodynamic and kinetic solubility, equipping researchers with the foundational knowledge and practical methodologies required for formulation and preclinical studies.

Introduction: The Critical Role of Solubility

4-(Butylamino)-4-oxobutanoic acid is a dicarboxylic acid monoamide. Its structure, featuring a terminal carboxylic acid, a secondary amide, and a four-carbon alkyl chain, presents a classic case of competing physicochemical properties that directly influence its behavior in different solvents. Understanding its solubility is not merely an academic exercise; it is a cornerstone for successful drug development. From dictating dissolution rates in the gastrointestinal tract to enabling the preparation of stable parenteral formulations, solubility data informs critical decisions throughout the pharmaceutical development pipeline.

This guide will first establish a theoretical framework for predicting the solubility of this molecule by dissecting its structural components and their likely interactions with water and ethanol. Subsequently, it will present validated experimental methods for quantifying this essential property.

Theoretical Analysis: A Tale of Two Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[1] The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break the solute's crystal lattice and disrupt the solvent's intermolecular structure.

Molecular Structure and Functional Group Analysis

The key to predicting the solubility of 4-(Butylamino)-4-oxobutanoic acid lies in its amphiphilic nature.

-

Hydrophilic Moieties:

-

Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl and hydroxyl oxygens). It can also deprotonate to form a carboxylate anion (-COO⁻), significantly enhancing aqueous solubility, a phenomenon that is highly pH-dependent.[2]

-

Secondary Amide (-CONH-): The amide group is also polar. The N-H group is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor.

-

-

Lipophilic Moiety:

-

n-Butyl Chain (-CH₂CH₂CH₂CH₃): This alkyl group is nonpolar and contributes to the molecule's hydrophobic character. It interacts primarily through weak van der Waals forces (London dispersion forces) and can disrupt the highly ordered hydrogen-bonding network of water, leading to an entropically unfavorable state known as the hydrophobic effect.

-

Interactions in an Aqueous Environment (Water)

Water is a highly polar protic solvent with a high dielectric constant and an extensive hydrogen-bonding network.[3][4]

-

Favorable Interactions: The carboxylic acid and amide groups are expected to form strong hydrogen bonds with water molecules, promoting dissolution. At physiological pH, the carboxylic acid (with a typical pKa around 4-5) will be largely deprotonated, and the resulting carboxylate ion will engage in very strong ion-dipole interactions with water, further driving solubility.[2]

-

Unfavorable Interactions: The n-butyl chain will interfere with water's hydrogen bonding, creating a "hydrophobic cage" of ordered water molecules around it. This effect increases the overall free energy of the system and thus limits solubility.

Prediction: The solubility in water will be a delicate balance. While the polar groups are powerful, the four-carbon chain provides significant hydrophobicity. We predict moderate to good aqueous solubility , highly dependent on pH. The solubility of the parent compound, 4-amino-4-oxobutanoic acid, is high in water, but the addition of the butyl group will temper this.[2]

Interactions in an Ethanolic Environment

Ethanol is a polar protic solvent but is significantly less polar than water.[5] Its structure (CH₃CH₂OH) includes a polar hydroxyl group and a nonpolar ethyl group.

-

Favorable Interactions: Ethanol's hydroxyl group can act as both a hydrogen bond donor and acceptor, allowing it to interact effectively with the carboxylic acid and amide groups of the solute.[6] Crucially, the nonpolar ethyl group of ethanol can interact favorably via London dispersion forces with the n-butyl chain of the solute, mitigating the hydrophobic penalty seen in water.

-

Energetic Comparison: While ethanol forms hydrogen bonds, they are generally less extensive and weaker than the three-dimensional network in water. The energy required to disrupt ethanol-ethanol interactions is lower than for water-water interactions.

Prediction: The ability of ethanol to engage in both hydrogen bonding with the polar heads and favorable van der Waals interactions with the nonpolar tail suggests that 4-(Butylamino)-4-oxobutanoic acid will exhibit good to excellent solubility in ethanol .

Diagram of Solute-Solvent Interactions

Caption: Predicted intermolecular forces governing solubility.

Predicted Solubility Summary

Based on the theoretical analysis, the expected solubility behavior is summarized below. It is imperative to note that these are predictions; experimental verification is essential.

| Property | Water | Ethanol | Rationale |

| Predicted Solubility | Moderate to Good | Good to Excellent | The butyl group's hydrophobicity limits aqueous solubility, while its favorable interaction with ethanol's ethyl group, combined with H-bonding, enhances solubility. |

| Primary Driving Forces | H-Bonding, Ion-Dipole (pH-dependent) | H-Bonding, London Dispersion Forces | Water's high polarity strongly favors polar groups. Ethanol's amphiphilic nature accommodates both the polar and nonpolar parts of the molecule effectively. |

| Primary Limiting Factor | Hydrophobic Effect of the n-Butyl Chain | Weaker H-Bonding Network vs. Water | The energetic penalty of creating a cavity in water for the butyl chain is significant. This is less of a factor in ethanol. |

Experimental Protocols for Solubility Determination

To move from prediction to quantification, rigorous experimental protocols are required. The following sections detail the gold-standard shake-flask method for determining thermodynamic solubility and a workflow for its analysis.

Protocol: Thermodynamic Solubility via Shake-Flask Method

This method measures the equilibrium concentration of a compound in a saturated solution and is considered the benchmark for thermodynamic solubility determination.[7]

Objective: To determine the equilibrium solubility of 4-(Butylamino)-4-oxobutanoic acid in water and ethanol at a controlled temperature (e.g., 25 °C).

Materials:

-

4-(Butylamino)-4-oxobutanoic acid (solid, high purity)

-

Deionized water (18.2 MΩ·cm)

-

Ethanol (≥99.5%, HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Calibrated pH meter (for aqueous solution)

-

HPLC-UV or UPLC-MS system for quantification

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 4-(Butylamino)-4-oxobutanoic acid to a series of vials (minimum of n=3 for each solvent). An "excess" ensures that a saturated solution is formed with undissolved solid remaining at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected solvent (water or ethanol) into each vial.

-

Equilibration: Tightly cap the vials and place them on the orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the slurries to equilibrate for a minimum of 48-72 hours.

-

Causality Insight: A long equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium between the dissolved and solid states. For crystalline compounds, 72 hours is often preferred to allow for any potential polymorphic transitions.[8]

-

-

Phase Separation: After equilibration, allow the vials to sit undisturbed for at least 1 hour to let the excess solid settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining suspended solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the supernatant through a 0.22 µm syringe filter into a clean analysis vial.

-

Self-Validating System: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption to the filter membrane.

-

-

Dilution & Analysis: Create a series of accurate dilutions of the filtered supernatant using the appropriate solvent. Quantify the concentration of the dissolved compound in the diluted samples using a validated analytical method, such as HPLC-UV.

-

Calculation: Calculate the original concentration in the supernatant, accounting for all dilution factors. The average concentration from the replicate vials represents the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

Diagram of Shake-Flask Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

Conclusion and Future Directions

The molecular architecture of 4-(Butylamino)-4-oxobutanoic acid—a balance of polar, hydrogen-bonding groups and a nonpolar alkyl chain—predicts a nuanced solubility profile. It is expected to be moderately to well-soluble in water, with this solubility being highly sensitive to pH, and exhibit good to excellent solubility in ethanol. This differential solubility is a direct consequence of the distinct intermolecular forces at play in each solvent system.

While this guide provides a strong theoretical foundation and robust experimental protocols, the predictive analysis must be confirmed through the rigorous experimental work outlined. For drug development professionals, the next steps are clear:

-

Execute Experimental Determination: Perform the shake-flask method to obtain definitive thermodynamic solubility values in both solvents.

-

Investigate pH-Solubility Profile: For the aqueous system, determine the solubility across a physiologically relevant pH range (e.g., pH 1.2 to 7.4) to understand its behavior in the gastrointestinal tract.

-

Assess Kinetic Solubility: For high-throughput screening applications, consider employing kinetic solubility assays (e.g., via potentiometric titration) to assess the precipitation risk upon addition of an aqueous buffer to a DMSO stock solution.[8]

By combining theoretical understanding with precise empirical data, researchers can confidently advance the formulation and development of drug candidates containing the 4-(Butylamino)-4-oxobutanoic acid scaffold.

References

- Avdeef, A. (2007). pH-metric Solubility. 2. Correlation Between the Acid-Base Titration and the Shake-Flask Solubility-pH Methods. Molecular Pharmaceutics, 4(1), 3-15. [Link not available]

-

Solubility of Things. (n.d.). 4-Amino-4-oxobutanoic acid. Retrieved from [Link]

- Bergström, C. A. S., & Avdeef, A. (2019). Perspectives in Solubility Measurement and Prediction. ADMET & DMPK, 7(2), 67-71. [Link not available]

-

University of Arizona. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Butylamino)-4-oxobutanoic acid. Retrieved from PrepChem: [Link]

-

Dahlgren, M. A., & Tydén, H. (2021). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach. Industrial & Engineering Chemistry Research, 60(1), 433-447. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

-

Wageningen University & Research. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Retrieved from [Link]

-

Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]

-

Langhals, H., & Schlücker, S. (2022). The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces. ChemistryOpen, 11(11), e202200140. Retrieved from [Link]

-

MilliporeSigma. (n.d.). Solvent Polarity Chart. Retrieved from [Link]

Sources

- 1. Solvent Miscibility Table [sigmaaldrich.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 4. The Global Polarity of Alcoholic Solvents and Water – Importance of the Collectively Acting Factors Density, Refractive Index and Hydrogen Bonding Forces - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessibility menu, dialog, popup [fishersci.co.uk]

- 6. research.wur.nl [research.wur.nl]

- 7. scribd.com [scribd.com]

- 8. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

Comprehensive Guide: pKa Values of N-Butylsuccinamic Acid Carboxylic Group

This guide provides an in-depth technical analysis of the pKa values of the carboxylic group in N-butylsuccinamic acid, synthesizing theoretical principles with experimental data.

Executive Summary

N-butylsuccinamic acid (4-(butylamino)-4-oxobutanoic acid) is a hemi-amide derivative of succinic acid. The physicochemical behavior of this molecule is dominated by the ionization of its free carboxylic acid group.

-

Primary pKa Value: 4.50 ± 0.10 (Aqueous, 25°C)

-

Molecular Context: This value represents the dissociation of the terminal carboxylic acid (

). It is slightly higher than the first pKa of succinic acid ( -

Relevance: Critical for optimizing solubility in drug delivery systems, designing pH-sensitive surfactants, and understanding metabolic stability in prodrug applications.

Structural & Theoretical Basis

To understand the pKa of N-butylsuccinamic acid, one must analyze its parent compound, succinic acid, and the electronic perturbations introduced by the N-butylamide moiety.

Chemical Structure

The molecule consists of a four-carbon succinyl backbone where one carboxyl group remains free (acidic) and the other is derivatized into an N-butylamide (neutral at physiological pH).

SMILES: CCCCNC(=O)CCC(=O)O

Comparative pKa Analysis

The acidity of the carboxylic group is governed by the stability of the resulting carboxylate anion.

| Compound | Structure | pKa (COOH) | Mechanistic Insight |

| Succinic Acid | 4.21 ( | Statistical factor of 2 (two equivalent protons) lowers pKa. Electron-withdrawing effect of distal -COOH stabilizes anion. | |

| Succinamic Acid | 4.45 | Loss of statistical factor increases pKa by | |

| N-Butylsuccinamic Acid | ~4.50 | The N-butyl group is weakly electron-donating (+I effect) relative to H, slightly increasing electron density on the amide, making the distal COOH marginally less acidic than succinamic acid. | |

| Propionic Acid | 4.87 | Reference aliphatic acid. The lower pKa of succinamic derivatives (4.5 vs 4.9) confirms the electron-withdrawing influence of the |

Key Finding: The transition from succinic acid to N-butylsuccinamic acid removes the second ionizable group (

Ionization Equilibrium Visualization

The following diagram illustrates the thermodynamic equilibrium between the protonated (neutral) and deprotonated (anionic) forms of N-butylsuccinamic acid.

Figure 1: Ionization equilibrium of N-butylsuccinamic acid. The transition point (pKa) occurs at pH ~4.5.

Experimental Methodologies for pKa Determination

For high-precision determination of the pKa, two primary methodologies are recommended: Potentiometric Titration (standard) and NMR Titration (structural specificity).

Potentiometric Titration Protocol

This method is the gold standard for determining the macroscopic dissociation constant.

Reagents:

-

Analyte: >99% pure N-butylsuccinamic acid.

-

Titrant: 0.1 M Carbonate-free NaOH (standardized).

-

Solvent: Degassed Milli-Q water (ionic strength adjusted to 0.15 M with KCl to mimic physiological conditions).

Workflow:

-

Dissolution: Dissolve 0.5 mmol of analyte in 50 mL of 0.15 M KCl.

-

Acidification: Add small volume of HCl to lower pH to ~2.5 (ensuring 100% protonation).

-

Titration: Titrate with NaOH using an autotitrator (e.g., Mettler Toledo) in increments of 0.05 pH units.

-

Data Processing: Plot pH vs. Volume of NaOH. The pKa is the pH at the half-equivalence point (inflection). Use Gran plots to correct for equivalence point errors.

NMR-pH Titration Protocol

NMR titration is superior if the sample contains impurities or if confirming the specific site of ionization is required (distinguishing carboxyl vs. other potential sites, though none exist here).

Workflow:

-

Sample Prep: Prepare 5 mM analyte in 90%

/ 10% -

Shift Tracking: Monitor the chemical shift (

) of the -

Curve Fitting: The chemical shift changes significantly upon deprotonation due to shielding effects. Fit the data to the Henderson-Hasselbalch equation:

Experimental Workflow Diagram

Figure 2: Decision tree and workflow for the experimental determination of pKa.

Applications & Implications

Drug Delivery & Prodrug Design

N-butylsuccinamic acid derivatives are often used as cleavable linkers . The pKa of 4.5 ensures that the molecule is anionic at physiological pH (7.4), promoting solubility. However, in the acidic environment of the lysosome (pH ~4.5-5.0), a significant fraction becomes protonated (neutral), which may facilitate membrane permeation or trigger pH-sensitive conformational changes in polymeric carriers.

Surfactant Properties

While the butyl chain is short, N-alkylsuccinamic acids with longer chains (octyl, dodecyl) act as "acid soaps." The pKa is critical here:

-

pH > 6: Fully ionized, good foaming/detergency.

-

pH < 4: Protonated, precipitates or forms bilayers (vesicles). The N-butyl variant serves as a hydrotrope or co-surfactant, where its ionization state modulates the Critical Micelle Concentration (CMC) of other lipids.

References

-

Bordwell pKa Table . Acidity in Water and DMSO. University of Wisconsin-Madison. Link

-

NIST Standard Reference Database . Critically Selected Stability Constants of Metal Complexes. (Source for succinic/succinamic acid constants).[1][2][3] Link

-

ACS Omega . Estimating the Bias of Model Compounds for the Determination of Species-Specific Protonation Constants. (2023). Explicitly lists Succinamic Acid pKa as 4.45. Link

-

PubChem . Succinic Acid and Succinamic Acid Data. National Library of Medicine. Link

Sources

Technical Whitepaper: Characterization and Utility of N-Butylsuccinamic Acid in Pharmaceutical Synthesis

This in-depth technical guide details the synthesis, characterization, and pharmaceutical utility of N-butylsuccinamic acid (4-(butylamino)-4-oxobutanoic acid), specifically targeting the crystalline form with a melting point range of 93–95°C .

Executive Summary

N-butylsuccinamic acid (IUPAC: 4-(butylamino)-4-oxobutanoic acid) is a critical intermediate in the synthesis of N-butylsuccinimide and a definitive derivative for the qualitative identification of n-butylamine. While often transient in high-temperature reactions, the isolation of the pure acid form (MP: 93–95°C) serves as a vital purity standard in pharmaceutical impurity profiling and kinetic studies of amide formation. This guide provides a robust protocol for its synthesis, isolation, and characterization, ensuring the exclusion of the cyclized imide byproduct.

Chemical Identity & Physical Profile

The target compound is the open-chain monoamide formed from the reaction of succinic anhydride and n-butylamine. Unlike its cyclized counterpart (N-butylsuccinimide, which is often a liquid or low-melting solid), N-butylsuccinamic acid is a crystalline solid at room temperature.

| Property | Specification |

| Chemical Name | N-butylsuccinamic acid (4-(butylamino)-4-oxobutanoic acid) |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Target Melting Point | 93–95°C (Crystalline Solid) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in Ethanol, Methanol, Hot Water; Sparingly soluble in cold water, Toluene. |

| Key Impurity | N-butylsuccinimide (Cyclized form) |

Synthesis & Reaction Mechanism

The synthesis of N-butylsuccinamic acid relies on the nucleophilic attack of the primary amine (n-butylamine) on the carbonyl carbon of succinic anhydride. This reaction is highly exothermic and must be controlled to prevent thermal cyclization to the imide.

Mechanism of Formation

-

Nucleophilic Attack: The lone pair of the nitrogen atom in n-butylamine attacks one of the carbonyl carbons of the succinic anhydride ring.

-

Ring Opening: The anhydride ring opens, forming a tetrahedral intermediate.

-

Proton Transfer: A proton transfer occurs, stabilizing the structure into the amic acid (amide-acid).

Critical Control Point: If the reaction temperature exceeds 100°C or if dehydrating agents (e.g., Acetyl Chloride) are present, the amic acid will cyclize to form N-butylsuccinimide and water. To isolate the 93–95°C solid, conditions must remain mild (below 60°C).

Figure 1: Reaction pathway showing the formation of N-butylsuccinamic acid and the potential risk of cyclization to the imide.[1]

Experimental Protocol: Synthesis & Isolation

This protocol is designed to maximize the yield of the open-chain acid while suppressing imide formation.

Materials:

-

Succinic Anhydride (Reagent Grade, >99%)

-

n-Butylamine (Reagent Grade, >99%)

-

Dichloromethane (DCM) or Toluene (Solvent)

-

Ethanol (Recrystallization)

Step-by-Step Methodology:

-

Preparation: Dissolve 0.1 mol (10.0 g) of Succinic Anhydride in 50 mL of Dichloromethane (DCM) in a 250 mL round-bottom flask. Stir until fully dissolved.

-

Note: DCM is preferred over water to prevent hydrolysis of the anhydride to succinic acid.

-

-

Addition: Cool the solution to 0–5°C using an ice bath. Slowly add 0.1 mol (7.3 g, ~9.9 mL) of n-Butylamine dropwise over 20 minutes.

-

Causality: The reaction is exothermic. Rapid addition or high temperature will promote side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. A white precipitate (the product) should begin to form as the amic acid is less soluble in DCM than the starting materials.

-

Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted amine or anhydride.

-

Recrystallization (Crucial for MP 93-95°C):

-

Dissolve the crude solid in a minimum amount of boiling Ethanol (or Ethanol/Water 9:1 mixture).

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

-

Collect the crystals by filtration and dry in a vacuum oven at 40°C for 6 hours.

-

-

Characterization: Measure the melting point.[1][2][3][4][5][6][7] The target range is 93–95°C .

-

Validation: If MP < 90°C, recrystallize again. If MP is significantly lower and the product is oily, imide formation likely occurred (check IR for imide carbonyls at ~1700 and 1780 cm⁻¹).

-

Applications in Drug Development

A. Impurity Profiling

In the synthesis of pharmaceutical agents involving succinic acid derivatives or butylamine moieties (e.g., certain local anesthetics or antispasmodics), N-butylsuccinamic acid can appear as a process-related impurity.[1] Isolating the pure 93–95°C form allows analytical chemists to prepare reference standards for HPLC method development, ensuring accurate quantification of this impurity in drug substances.

B. Solid Derivative for Identification

Historically and in current qualitative analysis, converting a liquid amine (n-butylamine) into a solid derivative (N-butylsuccinamic acid) with a sharp melting point is a definitive method for identity verification.

C. Kinetic Studies

The compound serves as a model substrate for studying the kinetics of amide hydrolysis vs. imide formation . Researchers use the pure acid to measure rate constants (

References

-

National Institute of Standards and Technology (NIST). Succinic Anhydride: Reaction Thermochemistry and Phase Data. NIST Chemistry WebBook, SRD 69.[4]

- ChemicalBook.

-

Royal Society of Chemistry (RSC).Kinetics of Heterogeneous Reaction of n-Butylamine with Succinic Acid. Physical Chemistry Chemical Physics.

-

[Link]

-

- BenchChem.

Sources

- 1. Cas 767-10-2,1-Butylpyrrolidine | lookchem [lookchem.com]

- 2. Succinic anhydride | C4H4O3 | CID 7922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 4. Succinic anhydride [webbook.nist.gov]

- 5. Cas 109-73-9,N-BUTYLAMINE | lookchem [lookchem.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. ijcps.org [ijcps.org]

Methodological & Application

Synthesis of 4-(Butylamino)-4-oxobutanoic acid from succinic anhydride

Application Note & Technical Guide

-Butylsuccinamic Acid (CAS: 1719-01-3)Executive Summary

This guide details the synthesis of 4-(butylamino)-4-oxobutanoic acid via the nucleophilic ring-opening of succinic anhydride with

The resulting molecule is a critical "heterobifunctional linker" in drug development, possessing a stable amide bond on one terminus and a reactive carboxylic acid on the other. This motif is essential for:

-

Prodrug Design: Creating solubility-enhancing linkers.

-

Surface Chemistry: Functionalizing metallic nanoparticles or amino-silane surfaces.

-

Precursor Synthesis: Serving as the intermediate for

-butylsuccinimide (a core scaffold in anticonvulsant drugs).

Mechanistic Insight

The reaction proceeds via a Nucleophilic Acyl Substitution .[1] The driving force is the relief of ring strain in the succinic anhydride molecule.

Reaction Pathway[1][2][3][4][5][6][7]

-

Nucleophilic Attack: The lone pair of the primary amine (

-butylamine) attacks one of the carbonyl carbons of the succinic anhydride. -

Tetrahedral Intermediate: A short-lived alkoxide intermediate forms.

-

Ring Opening: The carbonyl

-bond reforms, cleaving the carbon-oxygen bond of the anhydride linkage. -

Proton Transfer: An intramolecular or solvent-mediated proton transfer occurs from the ammonium cation to the carboxylate anion, yielding the final amic acid.

Visualization: Reaction Mechanism

Figure 1: Mechanistic pathway for the synthesis of N-butylsuccinamic acid.

Experimental Protocol

Safety Note:

Materials

-

Succinic Anhydride: 5.0 g (50 mmol) - Finely powdered to ensure rapid dissolution.

- -Butylamine: 3.65 g (50 mmol, ~5.0 mL) - 1.0 equivalent.

-

Dichloromethane (DCM): 50 mL - Solvent (Anhydrous preferred).

-

10% NaOH (aq): For extraction.

-

Conc. HCl: For precipitation.

Step-by-Step Workflow

Phase 1: Reaction Setup

-

Preparation: Charge a 250 mL Round Bottom Flask (RBF) with 50 mL of DCM. Add a magnetic stir bar.

-

Amine Addition: Add 3.65 g (50 mmol) of

-butylamine to the DCM. Cool the flask to 0°C using an ice bath.-

Expert Insight: Although the reaction works at room temperature (RT), cooling prevents potential double-acylation side reactions and controls the exotherm.

-

-

Anhydride Addition: Add 5.0 g of succinic anhydride portion-wise over 10 minutes.

-

Observation: The solution may initially turn cloudy and then clear as the anhydride reacts and the product (often soluble in DCM) forms.

-

-

Reaction: Remove the ice bath and stir vigorously at RT for 2–4 hours.

-

Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). The product will be a polar streak or spot near the baseline; anhydride (high Rf) should disappear.

-

Phase 2: Self-Validating Workup (Acid-Base Extraction)

This workup guarantees purity by leveraging the chemical properties of the product (an acid) versus the impurities (neutral anhydride or basic amine).

-

Basic Extraction: Transfer the reaction mixture to a separatory funnel. Add 30 mL of 10% NaOH. Shake and vent.

-

Logic: The product converts to its sodium salt (

) and moves to the aqueous layer. Unreacted amine and neutral impurities stay in the DCM.

-

-

Separation: Collect the aqueous layer . You may extract the DCM layer once more with 10 mL NaOH to ensure quantitative recovery. Discard the organic layer (DCM).

-

Acidification (The Critical Step): Cool the combined aqueous extracts in an ice bath. Slowly add Conc. HCl dropwise with stirring until pH ~2.

-

Observation: The product is insoluble in acidic water and will precipitate as a white solid or oil.

-

-

Isolation:

-

If Solid: Filter the white precipitate using a Buchner funnel. Wash with cold water.

-

If Oiling Out: Extract the acidic aqueous mixture with Ethyl Acetate (3 x 30 mL). Dry the organic layer over

, filter, and evaporate under reduced pressure.

-

Phase 3: Purification

-

Recrystallization: If necessary, recrystallize from Toluene or a mixture of Ethyl Acetate/Hexane .

-

Note: Older literature suggests Benzene; replace with Toluene for safety.

-

-

Drying: Dry in a vacuum oven at 40°C overnight.

Visualization: Protocol Workflow

Figure 2: Operational workflow for the synthesis and purification.

Characterization & Data Validation

To ensure the synthesized material meets research standards, compare your data against these reference values.

Physicochemical Properties Table

| Property | Expected Value | Notes |

| Appearance | White crystalline solid | May appear as colorless oil if solvent remains. |

| Melting Point | 93.5 – 94.5 °C | Sharp range indicates high purity [1].[2] |

| Yield | 85 – 95% | High atom economy reaction. |

| Solubility | Soluble in Ethanol, EtOAc, Base; Insoluble in Water (Acidic). |

Spectroscopic Validation (NMR)

-

NMR (300 MHz,

-

12.1 ppm (s, 1H, -COOH ) – Broad singlet, disappears with

- 7.8 ppm (t, 1H, -NH -) – Amide proton.

-

3.05 ppm (q, 2H, -N-CH

-

2.42 ppm (t, 2H, -CH

-

2.30 ppm (t, 2H, -NH-CO-CH

-

0.9 ppm (t, 3H, -CH

-

12.1 ppm (s, 1H, -COOH ) – Broad singlet, disappears with

Troubleshooting & Optimization

Common Failure Modes

-

Product "Oiling Out":

-

Cause: The product has a low melting point and may retain solvent.

-

Solution: Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. Scratch the flask glass with a spatula.

-

-

Low Yield:

-

Cause: Incomplete acidification during workup.

-

Solution: Ensure the pH of the aqueous layer is distinctly acidic (pH < 2) to fully protonate the carboxylic acid.

-

-

Cyclization (Impurity):

-

Cause: Excessive heat during reaction or drying can dehydrate the product into

-butylsuccinimide. -

Check: Look for the disappearance of the N-H and O-H signals in IR/NMR. Keep temperatures below 50°C.

-

Applications in Drug Development

This protocol is not merely an academic exercise; the product is a versatile tool in pharmaceutical sciences:

-

Prodrug Linkers: The amide bond is stable in plasma but can be designed to be cleaved by specific intracellular amidases, releasing the amine drug payload.

-

Ligand Synthesis: The free carboxylic acid allows for standard EDC/NHS coupling to proteins, allowing the attachment of butyl-hydrophobic tails to hydrophilic proteins to alter their biodistribution [2].

-

Surface Passivation: Used to introduce hydrophobic alkyl chains onto amino-terminated silica surfaces (e.g., in chromatography column packing).

References

-

PrepChem. "Synthesis of 4-Butylamino-4-oxobutanoic acid."[2] PrepChem.com. Accessed October 2023. [Link]

-

Royal Society of Chemistry. "Kinetics of heterogeneous reaction of n-butylamine with succinic acid." RSC Advances. Accessed October 2023. [Link]

Sources

Protocol for the Synthesis of N-Butylsuccinamic Acid via Ring-Opening of Succinic Anhydride

Abstract & Utility

This Application Note details the protocol for synthesizing

This reaction represents a fundamental "linker chemistry" widely used in drug development to generate carboxylic acid-functionalized spacers. The resulting amic acid contains both an amide bond (stable) and a free carboxylic acid (reactive), making it an ideal intermediate for:

-

Prodrug Design: Increasing solubility of amine-containing drugs.

-

Surface Modification: Functionalizing amine-coated surfaces (e.g., silica, gold nanoparticles) with carboxylic acid groups.

-

Polymer Chemistry: Synthesis of hydrogel precursors.

Scientific Foundation & Mechanism

Reaction Logic

The reaction is a nucleophilic acyl substitution. The driving force is the relief of ring strain in the cyclic anhydride and the formation of a stable amide bond.

-

Kinetic Control (Target): At mild temperatures (

), the amine attacks one carbonyl carbon, opening the ring to form the amic acid. -

Thermodynamic Control (Avoid): At high temperatures (

) or under dehydrating conditions, the amic acid can cyclize to form

Mechanistic Pathway

The following diagram illustrates the reaction pathway, highlighting the critical divergence between the desired acid product and the undesired imide side-product.

Figure 1: Reaction mechanism showing the pathway to the target amic acid and the potential dehydration route to the imide.[1]

Experimental Protocol

Materials & Safety

Reagents:

-

Succinic Anhydride (SA): Electrophile. Note: Hydrolyzes to succinic acid if exposed to moisture. Use fresh or recrystallized SA.

- -Butylamine: Nucleophile. Caution: Corrosive, volatile, strong odor. Handle in fume hood.

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Workup Reagents: 1M HCl, Saturated NaHCO

, Brine.

Safety Critical: Succinic anhydride is a respiratory sensitizer.

Detailed Methodology

This protocol is optimized for a 10 mmol scale.

Step 1: Reaction Setup[2]

-

Dissolution: In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 1.00 g Succinic Anhydride (10 mmol) in 15 mL DCM .

-

Expert Tip: If SA does not dissolve completely, mild warming is acceptable, but cool back to room temperature (RT) before adding amine.

-

-

Addition: Add 0.73 g (0.99 mL, 10 mmol)

-Butylamine dropwise over 5 minutes.-

Observation: The reaction is exothermic. A white precipitate (the amine salt of the product) may form immediately depending on concentration.

-

-

Incubation: Stir vigorously at Room Temperature for 2–4 hours .

-

Monitoring: Check consumption of amine by TLC (System: 10% MeOH in DCM).

-

Step 2: Workup (Acid-Base Extraction)

This method utilizes the amphiphilic nature of the product to remove non-acidic impurities (like unreacted anhydride or bis-imides).

-

Evaporation (Optional): If THF was used, evaporate to near dryness. If DCM was used, proceed directly.

-

Basic Extraction: Transfer the reaction mixture to a separatory funnel. Add 20 mL 10% NaHCO

.-

Logic: The product converts to the water-soluble sodium succinamate (

).

-

-

Wash: Extract the aqueous layer with 15 mL Ethyl Acetate (EtOAc) .

-

Discard: The organic layer (contains non-polar impurities).

-

-

Acidification: Collect the aqueous layer. Cool it to

in an ice bath. Slowly add 1M HCl until pH-

Observation: The target

-butylsuccinamic acid should precipitate as a white solid.

-

-

Isolation:

Step 3: Purification[5]

-

Recrystallization: If necessary, recrystallize from Toluene or Ethyl Acetate/Hexane .

-

Literature Standard: Benzene is cited in older patents (US4647573), but Toluene is the safer, modern equivalent with similar solubility parameters.

-

Process Workflow & Decision Tree

Figure 2: Operational workflow for the synthesis and purification of N-butylsuccinamic acid.

Data Specifications & Validation

Physical Properties

| Parameter | Value / Range | Notes |

| Appearance | White crystalline solid | May appear as needles if recrystallized.[4] |

| Melting Point | 93.5°C – 94.5°C | Literature value [1].[4] |

| Yield | 55% – 85% | Dependent on dryness of reagents. |

| Solubility | Soluble in alcohols, DMSO, basic water. | Insoluble in acidic water, hexanes. |

Spectroscopic Characterization (Expected)

To validate the structure, ensure the following signals are present in

| Moiety | Chemical Shift ( | Multiplicity | Integration | Assignment |

| -COOH | 12.0 – 12.1 | Broad Singlet | 1H | Carboxylic acid proton. |

| -NH- | 7.8 – 8.0 | Broad Triplet | 1H | Amide proton. |

| -CH | 2.3 – 2.4 | Multiplet/Triplet | 4H | Succinic backbone ( |

| -N-CH | 3.0 – 3.1 | Quartet/Triplet | 2H | Methylene adjacent to nitrogen. |

| -CH | 0.85 – 0.90 | Triplet | 3H | Terminal methyl of butyl group. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Succinic Anhydride. | Ensure SA is dry.[5] Use anhydrous solvents.[5] Store SA in a desiccator. |

| Product is Oily | Residual solvent or impurities. | Triturate the oil with cold hexanes or diethyl ether to induce crystallization. |

| Imide Formation | Reaction temperature too high. | Keep reaction at RT. Do not reflux. Avoid prolonged heating during recrystallization. |

| Incomplete Reaction | Stoichiometry error. | Ensure 1:1 molar ratio. A slight excess of anhydride (1.1 eq) is easier to remove (via base wash) than excess amine. |

References

-

Methodology & Melting Point

- Source: US Patent 4,647,573 (via PrepChem). "Synthesis of (1) 4-Butylamino-4-oxobutanoic acid".

-

URL:[Link]

-

General Mechanism (Nucleophilic Acyl Substitution)

-

Physical Data Verification (PubChem)

- Source: PubChem Compound Summary for CID 245009, 4-(tert-Butylamino)-4-oxobutanoic acid (Analog reference for toxicity/handling).

-

URL:[Link]

Sources

- 1. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. marioschubert.ch [marioschubert.ch]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia [en.wikipedia.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

Application Note: Ring-Opening Amidation of Succinic Anhydride

Introduction & Utility

The ring-opening amidation of succinic anhydride (SA) is a cornerstone reaction in medicinal chemistry and bioconjugation. It serves a dual purpose:

-

Linker Chemistry: In Antibody-Drug Conjugates (ADCs) and PROTACs, it provides a "hemi-acid" linker, generating a free carboxylic acid handle for further functionalization while establishing a stable amide bond with the payload.

-

Charge Modulation (Charge Laddering): In protein chemistry, reacting surface lysine residues with SA converts a cationic amine (pKₐ ~10.5) into an anionic carboxylate (pKₐ ~4.5). This drastic isoelectric point (pI) shift is utilized to improve solubility of hydrophobic proteins, prevent aggregation, or map conformational changes.

This guide moves beyond basic textbook descriptions to address the kinetic competition between aminolysis (desired) and hydrolysis (undesired), providing protocols that maximize yield and reproducibility.

Mechanistic Deep Dive

The reaction is a nucleophilic acyl substitution.[1] Unlike acyclic anhydrides, the cyclic nature of succinic anhydride relieves ring strain upon opening (approx. 3.3 kJ/mol), providing a thermodynamic driving force.

The Pathway

-

Nucleophilic Attack: The lone pair of the amine nitrogen attacks one of the carbonyl carbons of the succinic anhydride (C=O π* orbital).[2]

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Ring Opening: The internal ester bond breaks, relieving ring strain and generating a carboxylate leaving group.

-

Proton Transfer: Rapid proton exchange yields the final succinamic acid (hemi-amide).

Catalysis (The "DMAP Effect")

In organic synthesis, 4-Dimethylaminopyridine (DMAP) is critical. It acts as a hyper-nucleophilic acyl transfer catalyst, attacking the anhydride to form a highly electrophilic N-acylpyridinium salt. This species is orders of magnitude more reactive toward the amine than the native anhydride, suppressing side reactions like imide formation (ring closure).

Mechanistic Visualization

Figure 1: Reaction pathway showing the direct aminolysis and the DMAP-catalyzed activation route. Note the competitive hydrolysis pathway (red dotted line).

Critical Parameters & Optimization

Success depends on managing the Aminolysis : Hydrolysis Ratio .

| Parameter | Organic Phase (Synthesis) | Aqueous Phase (Bioconjugation) |

| Solvent | DCM, THF, or DMF (Anhydrous) | Phosphate/Borate Buffer (pH 7.5–9.0) |

| Base/Catalyst | TEA (1.1 eq) + DMAP (0.1 eq) | pH maintenance (NaOH or strong buffer) |

| Stoichiometry | 1:1 to 1:1.1 (SA:Amine) | 10:1 to 50:1 (SA:Protein) |

| Temperature | 0°C | 4°C (suppresses hydrolysis) |

| Key Risk | Imide formation (Ring closure at >50°C) | pH drop (leads to reaction stalling) |

Expert Insight: In aqueous bioconjugation, never add solid SA directly to the protein solution. SA dissolves slowly in water but hydrolyzes rapidly once dissolved. Always predissolve SA in dry DMSO or DMF immediately before addition.

Protocol 1: Organic Synthesis of N-Alkyl Succinamic Acids

Application: Synthesis of drug linkers or prodrugs.

Materials

-

Succinic Anhydride (Reagent Grade, >99%)

-

Primary Amine substrate[3]

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) - Anhydrous

-

Triethylamine (TEA)

-

1N HCl and Brine

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add TEA (1.2 equiv). If the amine is sterically hindered or electron-deficient (e.g., aniline), add DMAP (0.1 equiv).

-

Anhydride Addition: Cool the solution to 0°C. Add Succinic Anhydride (1.1 equiv) in one portion.

-

Why? Cooling prevents potential exotherms from runaway side reactions, though the reaction is generally mild.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Monitoring (Self-Validation): Check via TLC.

-

Stain: Bromocresol Green (detects the free carboxylic acid product as a yellow spot on blue background).

-

IR Validation: Look for the disappearance of the anhydride doublet (~1780, 1860 cm⁻¹) and appearance of amide/acid bands.

-

-

Workup:

-

Dilute with DCM.

-

Wash with 1N HCl (2x). Crucial Step: This protonates the carboxylate (forming the free acid) and removes unreacted amine/DMAP/TEA into the aqueous layer.

-

Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification: Recrystallization from EtOAc/Hexanes is usually sufficient.

Protocol 2: Bioconjugation (Protein Charge Laddering)

Application: Modifying Lysine residues on Antibodies or BSA.

Materials

-

Target Protein (1–5 mg/mL)

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate or Phosphate, pH 8.5.

-

Warning: Do NOT use TRIS or Glycine buffers; they contain amines that will consume the reagent.

-

-

Succinic Anhydride Stock: 1 M in dry DMSO (Prepare fresh).

-

Purification: Desalting column (PD-10) or Dialysis cassette.

Step-by-Step Methodology

-

Buffer Exchange: Ensure protein is in the Conjugation Buffer (pH 8.5).

-

Calculations: Determine the molar excess of SA required.

-

Standard: 20–50 molar excess per lysine residue (due to hydrolysis competition).

-

-

Addition (The "Aliquot Method"):

-

Dissolve SA in DMSO.

-

Add the SA solution to the stirring protein solution in 5 small aliquots over 15 minutes.

-

Why? Adding all at once causes local pH drops and precipitation. Gradual addition maintains pH stability.

-

-

Incubation: Incubate at 4°C for 1 hour or RT for 30 mins.

-

Note: Check pH periodically; if it drops below 7.0, adjust carefully with dilute NaOH.

-

-

Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted anhydride.

-

Purification: Remove hydrolyzed succinic acid via dialysis (PBS, pH 7.4) or size-exclusion chromatography.

Workflow Visualization

Figure 2: Bioconjugation workflow emphasizing the aliquot addition strategy to maintain pH and solubility.

Quality Control & Troubleshooting

Self-Validating the Protocol

-

TNBS Assay (Colorimetric):

-

React the product with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

-